

An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate

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Compound of Interest

Compound Name: *Ethyl 3,3-dimethylacrylate*

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This technical guide provides a comprehensive overview of **Ethyl 3,3-dimethylacrylate**, a versatile chemical intermediate. The document details its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of the reaction mechanism.

Chemical Identity and Nomenclature

IUPAC Name: ethyl 3-methylbut-2-enoate[1]

Synonyms: **Ethyl 3,3-dimethylacrylate** is also known by a variety of other names, which are crucial for identifying this compound in literature and chemical databases. These include:

- Ethyl 3-methylcrotonate
- Ethyl 3-methyl-2-butenoate[1]
- Ethyl senecioate[1]
- 3,3-Dimethylacrylic acid ethyl ester[1]
- Ethyl isobutenoate
- 2-Butenoic acid, 3-methyl-, ethyl ester[1]

- Ethyl isopropylideneacetate[1]

Physicochemical Properties

The physical and chemical properties of **Ethyl 3,3-dimethylacrylate** are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

Property	Value	Reference
CAS Number	638-10-8	
Molecular Formula	C ₇ H ₁₂ O ₂	
Molecular Weight	128.17 g/mol	
Appearance	Colorless liquid	[2]
Boiling Point	154-155 °C	
Density	0.922 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.436	
Flash Point	34 °C	
Solubility	Insoluble in water, soluble in organic solvents.	[2]

Synthesis of α,β -Unsaturated Esters: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β -unsaturated esters, with high stereoselectivity, typically favoring the (E)-isomer.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] The primary advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[3]

Below is a representative experimental protocol for the synthesis of a structurally similar compound, ethyl 3-methyl-2-phenylbut-2-enoate, via the Horner-Wadsworth-Emmons reaction. This protocol can be adapted for the synthesis of **Ethyl 3,3-dimethylacrylate** by substituting the ketone with acetone.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction[1]

Materials:

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Triethyl 2-phosphonopropionate
- Acetone
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for eluent

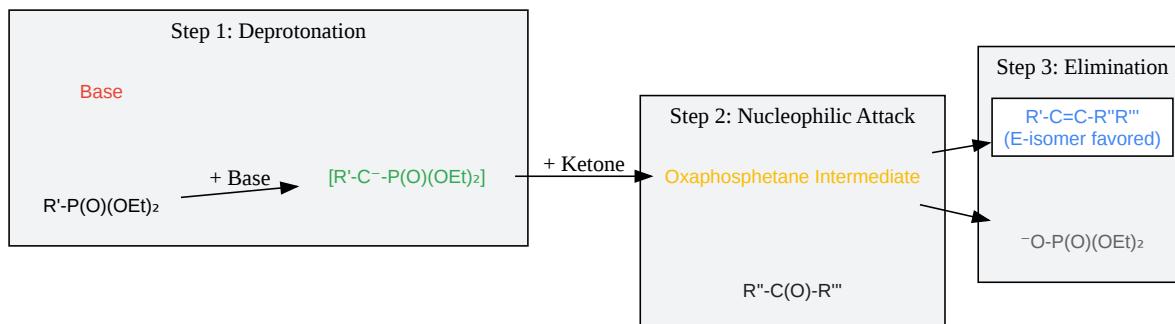
Procedure:

- Preparation of the Phosphonate Carbanion:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.

- Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the stirred suspension.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
- Reaction with Ketone:
 - Cool the resulting solution of the phosphonate carbanion back to 0 °C.
 - Add acetone (1.0 equivalent) dropwise to the solution.
 - Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion of the reaction, quench it by the slow addition of a saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterization:
 - Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Reaction Visualization

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction for the synthesis of an α,β -unsaturated ester.



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Horner-Wadsworth-Emmons Reaction Mechanism

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